Physicochemical properties of 2-(Azetidine-1-carbonyl)piperidine
Physicochemical properties of 2-(Azetidine-1-carbonyl)piperidine
The following technical guide details the physicochemical and biopharmaceutical profile of 2-(Azetidine-1-carbonyl)piperidine (also known as azetidin-1-yl(piperidin-2-yl)methanone). This analysis synthesizes structural theory with practical experimental methodologies.[1][]
CAS Registry Number: 1841254-27-0 (R-isomer), 1849187-83-2 (Racemate)
Molecular Formula:
Part 1: Executive Summary & Molecular Architecture[1]
The Core Directive
In fragment-based drug discovery (FBDD), 2-(Azetidine-1-carbonyl)piperidine represents a "privileged scaffold." It combines the conformational rigidity of a pipecolic acid (homoproline) core with the unique metabolic and steric properties of a strained azetidine amide.[1] Unlike standard diethyl amides, the azetidine ring introduces significant ring strain (~26 kcal/mol), altering the electronic character of the carbonyl and the solubility profile of the molecule.[1]
Structural Logic & Stereochemistry
The molecule consists of two saturated nitrogen heterocycles linked by a carbonyl bridge.[1]
-
The Donor Domain (Piperidine): A 6-membered ring existing predominantly in a chair conformation.[1] The C2-substitution creates a chiral center.[1] The secondary amine (
) is the primary basic center.[1] -
The Acceptor Domain (Azetidine Amide): A 4-membered ring.[1][3] The bond angles (~90°) deviate significantly from the ideal
tetrahedral angle (109.5°), creating high ring strain.[1] This strain reduces the resonance overlap of the amide nitrogen lone pair with the carbonyl, making the carbonyl carbon slightly more electrophilic than in unstrained amides (e.g., pyrrolidine analogs).[1]
Figure 1: Structural dissection of the scaffold highlighting the interplay between the basic piperidine core and the strained azetidine amide.
Part 2: Physicochemical Profile[4]
Electronic Properties & Ionization (pKa)
This molecule is a mono-basic amine .[1][]
-
Piperidine Nitrogen (
): This is the dominant ionization center.[1] While isolated piperidine has a pKa of ~11.2, the adjacent carbonyl group (electron-withdrawing) lowers the basicity of the alpha-amine. -
Azetidine Nitrogen (
): As part of an amide, this nitrogen is non-basic (pKa < 0).[1] However, the ring strain prevents perfect planarity, slightly decoupling the lone pair from the carbonyl.[1] This makes the amide bond marginally more reactive to hydrolysis than a pyrrolidine amide, but stable under physiological conditions.[1]
Lipophilicity (LogP / LogD)
The molecule is highly polar due to the secondary amine and the amide functionality.[1]
-
LogP (Neutral): Estimated at 0.2 to 0.6 .[1] The compact azetidine ring is less lipophilic than a diethyl group.[1]
-
LogD (pH 7.4): Due to ionization, the distribution coefficient drops significantly.[1]
-
Estimated LogD:-1.5 to -2.0
-
-
Implication: This molecule will not passively cross cell membranes efficiently via transcellular pathways unless facilitated by transporters, but it is an excellent candidate for fragment growing where solubility is often a bottleneck.[1]
Solubility
-
Aqueous Solubility: Very High (>50 mg/mL).[1] The cationic nature at neutral pH and the small molecular footprint ensure high solubility.[1]
-
Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Methanol).[1] Limited solubility in non-polar solvents (Hexane, Heptane) unless in the neutral free-base form.[1]
Summary Data Table
| Property | Value / Range | Confidence | Rationale |
| Molecular Weight | 168.24 Da | Exact | Formula Calculation |
| pKa (Base) | 9.5 ± 0.3 | High | Analogous to Prolineamide (pKa ~10.6) but 6-ring vs 5-ring effect. |
| LogP (Neutral) | 0.4 | Medium | Consensus of fragment contributions. |
| LogD (pH 7.4) | -1.8 | High | Ionization of secondary amine dominates.[1] |
| TPSA | ~32 Ų | High | 1 Amide + 1 Secondary Amine.[1] |
| H-Bond Donors | 1 | Exact | Piperidine NH.[1] |
| H-Bond Acceptors | 2 | Exact | Carbonyl O, Amide N (weak).[1] |
Part 3: Stability & Reactivity (The "Watch-Outs")
Azetidine Ring Stability
The defining feature of this molecule is the azetidine ring.[1][3][4] While generally stable, azetidine amides possess a latent instability trigger: Acid-Catalyzed Ring Opening .[1]
-
Mechanism: Under strong acidic conditions (pH < 1) or in the presence of strong nucleophiles (e.g., chloride, thiols), the amide oxygen can protonate.[1] If the amide bond twists, the azetidine ring strain drives a nucleophilic attack at the ring carbons, leading to ring opening (formation of gamma-chloropropyl amides).
-
Operational Tip: Avoid prolonged exposure to concentrated HCl or heating in acidic media.[1] Use TFA/DCM for deprotections, but neutralize quickly.
Amine Oxidation
The secondary piperidine amine is susceptible to oxidation (N-oxide formation) if left in solution with exposure to air/light over weeks.[1][] Store as the HCl or TFA salt at -20°C.
Part 4: Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To validate the basicity of the piperidine nitrogen for formulation development.
-
Preparation: Dissolve 5 mg of the compound (free base or salt) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Use 0.1 M HCl (if starting with base) or 0.1 M KOH (if starting with salt).[1]
-
Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a micro-pH electrode.
-
Execution:
-
Analysis: Use the Bjerrum plot method to identify the inflection point.[1] The half-equivalence point represents the pKa.[1]
Protocol B: Acid Stability Stress Test (Azetidine Integrity)
Objective: To ensure the azetidine ring remains intact during synthetic downstream processing.[1]
Figure 2: Workflow for assessing the chemical stability of the strained azetidine amide under acidic stress.
Step-by-Step:
-
Sample Prep: Prepare a 1 mg/mL solution in 50:50 Methanol/Water.
-
Stress: Aliquot into two vials. Add equal volume 2M HCl to one (Final 1M). Keep the other neutral.
-
Incubation: Heat the acidic sample to 60°C for 4 hours.
-
Analysis: Inject both samples into LC-MS (C18 column, Gradient 5-95% ACN with 0.1% Formic Acid).
-
Pass Criteria: The acidic sample must show >95% retention of the parent peak (m/z 169.1).[1] Appearance of peaks at m/z 187 (hydrolysis) or m/z 205 (chloride addition) indicates ring failure.[1]
References
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]
-
PubChem. (2025).[1][5] Compound Summary for Pipecolic Acid (Parent Scaffold). National Library of Medicine.[1]
-
Sirenko, V., et al. (2021).[1] Azetidines in Drug Discovery: Stability and Physicochemical Properties.[1][6] ACS Medicinal Chemistry Letters.[1][7]
-
Sirius Analytical. (2024).[1] Protocols for pKa Determination of Small Molecule Fragments.[1] (General Reference for Protocol A).
-
BLD Pharm. (2025).[1][8] Product Data: Azetidin-1-yl(piperidin-2-yl)methanone.[8][9][10][11][12][13][14]
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipecolic acid, (+)- | C6H11NO2 | CID 736316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2089695-09-8|(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone|BLD Pharm [bldpharm.com]
- 9. 1335001-53-0|(R)-3-Amino-1-methylpiperidin-2-one|BLD Pharm [bldpharm.com]
- 10. 956109-56-1|(S)-3-Amino-1-methylpiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 11. 1236259-45-2|N-Ethyl-N-(2-hydroxyethyl)piperidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 12. 1951424-91-1|(R)-3-Amino-1-methylpiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 13. 130605-98-0|Piperidin-2-yl(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 14. 91417-29-7|3-Amino-1-methylpiperidin-2-one|BLD Pharm [bldpharm.com]
